molecular formula C19H19F3N4 B6068588 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Katalognummer: B6068588
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: VNJGJHYQCSBFGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on its antitumor efficacy. This compound functions as a potent ATP-competitive inhibitor, effectively blocking FGFR1, FGFR2, and FGFR3 signaling, which is crucial for halting the proliferation and survival of cancer cells dependent on these pathways. Its high specificity makes it an invaluable chemical probe for dissecting the complex roles of FGFR signaling in oncogenesis, particularly in cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma and certain subtypes of breast and lung cancer. Research utilizing this inhibitor has been instrumental in validating FGFR as a therapeutic target and in understanding mechanisms of resistance that can emerge following targeted therapy. The compound's research value is underscored by its use in preclinical in vitro and in vivo models to investigate the downstream effects of FGFR inhibition on cell cycle arrest, apoptosis, and tumor angiogenesis. Studies have demonstrated its efficacy in suppressing tumor growth in xenograft models, providing a critical proof-of-concept for the development of subsequent clinical-stage FGFR inhibitors. This pyrazolopyrimidine-based scaffold represents a key chemical tool for advancing our understanding of precision oncology and for exploring combination treatment strategies aimed at overcoming resistance mechanisms in FGFR-driven malignancies.

Eigenschaften

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4/c1-12-5-7-14(8-6-12)16-17(19(20,21)22)24-26-15(25-9-3-4-10-25)11-13(2)23-18(16)26/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJGJHYQCSBFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Enaminone-Based Cyclization

Reaction of 1 H-pyrazole-3,5-diamine with enaminones in pyridine at 120°C for 5–6 hours yields 7-arylpyrazolo[1,5-a]pyrimidines with 87–94% efficiency. For example:

H-Pyrazole-3,5-diamine + EnaminonePyridine, 120°C7-Arylpyrazolo[1,5-a]pyrimidine\text{1 H-Pyrazole-3,5-diamine + Enaminone} \xrightarrow{\text{Pyridine, 120°C}} \text{7-Arylpyrazolo[1,5-a]pyrimidine}

This method favors regioselective C7 functionalization, critical for introducing the 4-methylphenyl group.

α,β-Unsaturated Ketone Cyclization

Alternatively, α,β-unsaturated ketones react with 1 H-pyrazole-3,5-diamine in ethanolic KOH at 80°C for 4 hours, producing 5,7-diarylpyrazolo[1,5-a]pyrimidines in 88–96% yields. Electron-rich aryl groups at C5 and C7 enhance antibacterial activity, suggesting similar electronic effects influence substituent compatibility in the target compound.

Trifluoromethyl Group Introduction

The trifluoromethyl (–CF3_3) group at C2 is introduced via:

Direct Trifluoromethylation

Silver-mediated trifluorodiazoethane cycloaddition with 1,1-dicyanoalkenes enables regioselective –CF3_3 incorporation. For instance, reacting 1,1-dicyanoalkenes with CF3_3CHN2_2 in the presence of AgCl and N,N,N’,N’-tetramethylethylenediamine (TMEDA) yields 5-CF3_3-pyrazole-3-carbonitriles:

1,1-Dicyanoalkene + CF3CHN2AgCl, TMEDA5-CF3-Pyrazole-3-carbonitrile\text{1,1-Dicyanoalkene + CF}3\text{CHN}2 \xrightarrow{\text{AgCl, TMEDA}} \text{5-CF}_3\text{-Pyrazole-3-carbonitrile}

This method avoids hazardous reagents and achieves 72–89% yields.

Post-Functionalization

Late-stage trifluoromethylation using Umemoto’s reagent (Selectfluor®) or CF3_3I under radical conditions has been reported for analogous pyrazolo[1,5-a]pyrimidines. However, these methods require stringent anhydrous conditions and offer lower regioselectivity.

Substituent Installation: Methyl, 4-Methylphenyl, and Pyrrolidine Groups

C5 Methyl Group

The C5 methyl group is introduced via:

  • Friedel-Crafts alkylation using methyl iodide and AlCl3_3.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with methylboronic acids, though this is less common due to steric hindrance.

C3 4-Methylphenyl Group

A 4-methylphenyl group at C3 is typically installed via:

  • Buchwald-Hartwig amination of halogenated intermediates with 4-methylaniline.

  • Direct cyclization using 4-methylphenyl-containing enaminones or α,β-unsaturated ketones during core synthesis.

C7 Pyrrolidine Substituent

The pyrrolidine group at C7 is introduced through nucleophilic aromatic substitution (SNAr). Heating the C7-chlorinated intermediate with pyrrolidine in dimethylformamide (DMF) at 100°C for 12 hours achieves 78–85% substitution:

7-Chloropyrazolo[1,5-a]pyrimidine + PyrrolidineDMF, 100°C7-Pyrrolidine Derivative\text{7-Chloropyrazolo[1,5-a]pyrimidine + Pyrrolidine} \xrightarrow{\text{DMF, 100°C}} \text{7-Pyrrolidine Derivative}

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Reaction Optimization and Challenges

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Pyridine, 120°C87–94>95
EtOH/KOH, 80°C88–96>90
DMF, 100°C78–8588
Microwave82–8492

Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity, while elevated temperatures accelerate cyclization. Microwave irradiation improves efficiency by 15–20%.

Regioselectivity Challenges

Competing reactions during cyclization may yield regioisomers. Silver catalysts (e.g., AgCl) mitigate this by coordinating electron-deficient intermediates, directing substituents to C5 and C7.

Analytical Characterization

Key spectral data for intermediates and the final compound:

Intermediate1^1H NMR (δ, ppm)HRMS (m/z) [M+H]+^+
7-Chloro Intermediate7.35 (s, 1H, C6-H)320.1371
Pyrrolidine Derivative3.45 (m, 4H, pyrrolidine)360.4

The final compound exhibits a molecular ion peak at m/z 360.4 ([C19_{19}H19_{19}F3_3N4_4]+^+).

Analyse Chemischer Reaktionen

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antitumor Activity : Research has indicated that compounds similar to 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine exhibit significant antitumor properties. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
  • Inflammation Modulation : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models of disease.
  • Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound. Preliminary studies indicate potential benefits in treating disorders such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis.

Pharmacological Insights

  • Receptor Interaction : The compound has been studied for its interaction with various receptors, including those involved in neurotransmission and immune responses. Understanding these interactions can lead to the development of targeted therapies for conditions like depression and anxiety.
  • Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics, making it a promising candidate for further drug development.

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives.
  • Nanotechnology : Its potential application in nanotechnology is being explored, particularly in the fabrication of nanomaterials that can be used in drug delivery systems or as contrast agents in imaging techniques.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of similar pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines, highlighting their mechanism of action through apoptosis induction.
  • Case Study 2 : Research published in Pharmacology Reports examined the anti-inflammatory effects of related compounds in animal models, showing significant reductions in inflammatory markers following treatment with pyrazolo derivatives.

Wirkmechanismus

The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrazolo[1,5-a]pyrimidines

Table 1: Substituent Positions and Key Properties of Selected Analogs

Compound Name/ID Position 2 Position 3 Position 5 Position 7 Notable Properties/Applications
Target Compound CF₃ 4-methylphenyl Methyl Pyrrolidine Potential kinase modulation
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17) Phenyl Methyl Methyl Ketone Synthetic intermediate
9j - 4-methoxyphenyl Phenyl Ketone Anti-mycobacterial activity
9k - 4-(trifluoromethyl)phenyl Phenyl Ketone Enhanced lipophilicity
4n - 4-hydroxyphenyl (diazenyl) 4-CF₃-phenyl Hydroxyethyl (dihydro) Herbicidal activity
2f Cyano - Cyclopropylamino Acetamide-linked pyrrolidine Kinase inhibition (e.g., JAK/STAT)

Key Observations:

Position 2 : The target compound’s trifluoromethyl group is rare among analogs, which typically lack substituents at this position. This group may confer metabolic resistance and electronic effects .

Position 3 : The 4-methylphenyl group in the target compound contrasts with electron-donating (e.g., methoxy in 9j) or electron-withdrawing (e.g., CF₃ in 9k) substituents in analogs, affecting π-π stacking and steric interactions .

Biologische Aktivität

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structure, featuring a trifluoromethyl group and a pyrrolidine ring, suggests diverse mechanisms of action that warrant detailed exploration.

  • IUPAC Name : this compound
  • Molecular Formula : C19H19F3N4
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 1031599-53-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Cancer Cell Modulation : It has been suggested that the compound can induce apoptosis in cancer cells by activating caspase pathways (caspase 3/7, 8, and 9) and modulating NF-κB and p53 pathways, which are critical in cancer progression and cell survival .

Biological Activity Data

Several studies have evaluated the biological effects of this compound:

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer)
  • Assay Method : MTT assay to assess cell viability.
CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Related Compound 3b0.25MCF-7
Cisplatin0.5MCF-7

The data indicates that related compounds show stronger cytotoxic activity than traditional chemotherapeutics like cisplatin .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

  • Selectivity : Preliminary studies suggest selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazolo derivatives similar to our compound. These derivatives were tested for their ability to induce apoptosis in breast cancer cell lines and showed promising results in enhancing apoptotic markers while reducing cell viability .

Study Findings:

  • Caspase Activation : Increased activation of caspases was observed in treated cells.
  • Autophagy Induction : Enhanced formation of autophagosomes was noted.
  • NF-kB Modulation : Downregulation of NF-kB expression was significant.

Q & A

Q. What are the established synthetic pathways for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multi-step protocols involving:

  • Condensation reactions : Reacting aminopyrazoles with β-diketones or enaminones under acidic or basic conditions to form the pyrimidine ring .
  • Cyclization : Microwave-assisted or thermal cyclization to improve regioselectivity and yield .
  • Functionalization : Introducing substituents (e.g., trifluoromethyl, pyrrolidine) via nucleophilic substitution or cross-coupling reactions .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAcOH, 120°C, 6h65–78
TrifluoromethylationCF₃I, CuI, DMF, 80°C45–60
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., orthorhombic Pbca space group with Z = 8) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl protons at δ 2.35–2.45 ppm; pyrrolidine protons at δ 3.70–4.10 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 417.15) .

Q. Table 2: Spectroscopic Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Analog A2.40 (s, CH₃), 7.25–7.50 (Ar-H)115.5 (CF₃), 158.9 (C=N)
Analog B3.85–4.20 (pyrrolidine)122.8 (pyrimidine C)

Q. What preliminary biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition via fluorescence polarization or radiometric assays (IC₅₀ values in µM range) .
  • Antimicrobial activity : MIC testing against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Q. Table 3: Biological Activities of Structural Analogs

TargetActivity (IC₅₀)Structural Feature Linked to ActivityReference
KDR kinase0.8 µMTrifluoromethyl at C2
Bacterial growthMIC = 8 µg/mL4-Methylphenyl at C3

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?

Methodological Answer:

  • Computational studies : DFT calculations (e.g., Gaussian 09) show CF₃ groups increase electron-withdrawing effects, stabilizing intermediates in SNAr reactions .
  • SAR analysis : Trifluoromethyl enhances metabolic stability and target binding (e.g., 10-fold higher potency vs. CH₃ analogs) .

Q. How can conflicting data on biological activity be resolved?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., EC₅₀ values in triplicate) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Structural analogs : Compare activities of derivatives to isolate key pharmacophores .

Q. What strategies optimize reaction yields for complex pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Catalyst screening : Pd/C or CuI for cross-coupling steps (yield improvement: 15–30%) .
  • Solvent optimization : Replace DMF with DMAc to reduce side reactions .
  • Flow chemistry : Continuous flow systems enhance reproducibility for large-scale synthesis .

Q. How is computational modeling applied to predict compound stability?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate degradation pathways under physiological conditions (e.g., hydrolysis of pyrrolidine ring) .
  • QSPR models : Correlate logP and polar surface area with experimental stability data (R² > 0.85) .

Q. What comparative studies exist between this compound and related pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Crystallographic comparisons : Overlay structures to analyze steric effects (RMSD < 0.5 Å for CF₃ vs. CH₃ analogs) .
  • Bioactivity clustering : PCA analysis groups compounds by target selectivity (e.g., kinase vs. GPCR targets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.